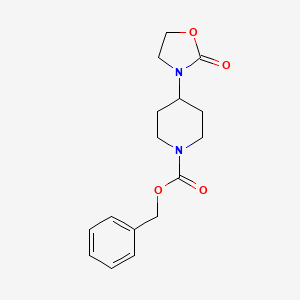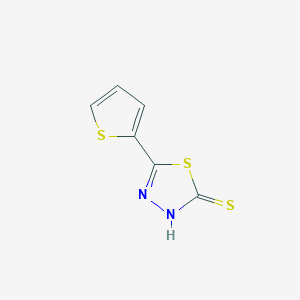
5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YLHYDROSULFIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide typically involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is efficient and yields the desired thiadiazole derivative in good quantities. Another approach involves the reaction of hydrazonoyl halides with thiosemicarbazides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-(2-thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Thienyl)-1,2,4-triazoles
- 5-(2-Thienyl)-1,3,4-oxadiazoles
- 2,5-Di(2-thienyl)pyrroles
Uniqueness
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide is unique due to its specific combination of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H4N2S3 |
|---|---|
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
5-thiophen-2-yl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H4N2S3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) |
Clé InChI |
OPZYRKWLFVOZTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NNC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10-Hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione](/img/structure/B8787364.png)
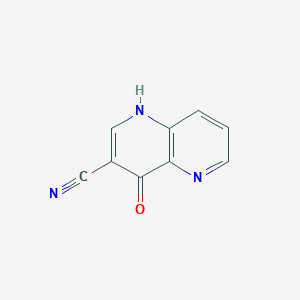
![5-azido-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8787398.png)
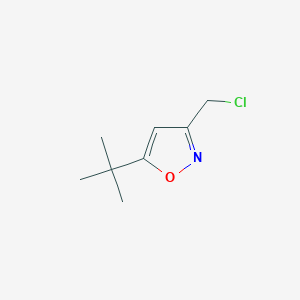
![3-[(4-Chlorophenyl)sulfonyl]pyrrolidine](/img/structure/B8787407.png)

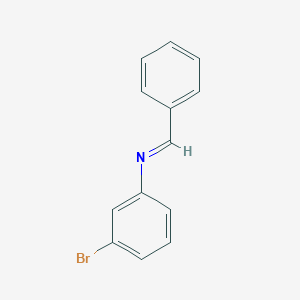
![2-chloro-6-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B8787415.png)

